The Genesis and Synthesis of Pyroxasulfone: A Technical Guide
The Genesis and Synthesis of Pyroxasulfone: A Technical Guide
An in-depth exploration of the discovery, mechanism of action, and synthesis of the novel herbicide, Pyroxasulfone. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical development and crop science.
Pyroxasulfone is a pre-emergence herbicide that has demonstrated significant efficacy in controlling a wide range of annual grasses and small-seeded broadleaf weeds.[1][2] Discovered and developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd., it represents a notable advancement in weed management technology.[1][2][3] This technical guide delves into the discovery process, its mechanism of action, and the chemical synthesis of this important agricultural tool.
Discovery and Development: A Journey of Optimization
The development of Pyroxasulfone was initiated with the goal of creating a novel pre-emergence herbicide for upland farming with improved stability and efficacy compared to existing compounds. The research was conceptually based on thiobencarb (B1683131), a rice herbicide, but aimed to overcome its limitations, such as the high dosage required (1,500–7,500 g a.i./ha) and the environmental instability of its active form, thiobencarb sulfoxide.
The discovery process involved a systematic structure-activity relationship (SAR) study. The initial design strategy focused on replacing the amide group in thiobencarb with a heterocyclic ring to create a more stable molecule. The 4,5-dihydro-1,2-oxazole ring was selected as a novel and synthetically accessible heterocyclic core.
Subsequent optimization efforts focused on the substituents of this core structure. Researchers found that a 5,5-dimethyl derivative of the 4,5-dihydro-1,2-oxazole ring exhibited promising pre-emergence herbicidal activity against key weeds like barnyardgrass (Echinochloa crus-galli) and green foxtail (Setaria viridis). Further modifications to the benzene (B151609) ring led to a compound with excellent herbicidal activity and minimal crop injury to corn and soybean. However, this benzene derivative's physicochemical properties, particularly its soil adsorption coefficient, were not ideal for an upland pre-emergence herbicide.
To address this, hetero-aromatic derivatives were designed to replace the benzene ring. A pyrazol-4-yl derivative demonstrated superior herbicidal activity against grasses and also showed efficacy against broadleaf weeds such as common lambsquarters (Chenopodium album) and velvetleaf (Abutilon theophrasti). The final step in the discovery process was the optimization of the substituents at the 1- and 5-positions of the pyrazole (B372694) ring, which ultimately led to the identification of Pyroxasulfone.
Logical Progression of Pyroxasulfone Discovery
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase
Pyroxasulfone is classified as a Group K3 herbicide by the Herbicide Resistance Action Committee (HRAC). Its mode of action is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of various cellular structures, and their disruption leads to the failure of proper plant development.
Injury symptoms in weeds treated with Pyroxasulfone include a significant inhibition of shoot elongation in germinated seeds, with little to no effect on germination itself. These symptoms are characteristic of herbicides that inhibit very-long-chain fatty acid elongase (VLCFAE), the enzyme responsible for the elongation of fatty acid chains.
Biochemical studies have confirmed that Pyroxasulfone is a potent inhibitor of VLCFA biosynthesis. It specifically inhibits the elongation steps from C18:0 to C20:0, C20:0 to C22:0, C22:0 to C24:0, C24:0 to C26:0, and C26:0 to C28:0. This inhibition leads to a buildup of fatty acid precursors in the plant cells.
Signaling Pathway of Pyroxasulfone's Herbicidal Action
Chemical Synthesis of Pyroxasulfone
The chemical synthesis of Pyroxasulfone has been described in several patents, with various routes developed to improve yield, cost-effectiveness, and environmental friendliness. A common approach involves the synthesis of two key intermediates: a substituted pyrazole and a 4,5-dihydro-1,2-oxazole derivative, which are then coupled and subsequently oxidized.
One representative synthesis pathway involves the following key steps:
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Synthesis of the Pyrazole Intermediate: This typically starts from a simpler pyrazole derivative which undergoes a series of reactions, including hydroxylation, fluoromethylation, and chlorination, to yield the desired substituted pyrazole intermediate.
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Synthesis of the Dihydroisoxazole (B8533529) Intermediate: This can be achieved through various methods, including the reaction of glyoxylic acid with a hydroxylamine (B1172632) compound, followed by bromination and cyclization.
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Coupling Reaction: The pyrazole and dihydroisoxazole intermediates are then coupled to form a thioether.
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Oxidation: The final step is the oxidation of the thioether to the corresponding sulfone, yielding Pyroxasulfone.
Different patents describe variations in the specific reagents, solvents, and reaction conditions used for each step, as well as alternative strategies for the formation of the key intermediates. For instance, some methods utilize a Mannich reaction to construct a key intermediate.
Generalized Synthesis Workflow for Pyroxasulfone
Quantitative Data
The efficacy of Pyroxasulfone and the efficiency of its synthesis are supported by quantitative data from various studies.
Table 1: Herbicidal Efficacy of Pyroxasulfone
| Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Echinochloa crus-galli | 16 | >90 | |
| Setaria viridis | 16 | >90 | |
| Chenopodium album | 63 | >90 | |
| Abutilon theophrasti | 63 | >90 |
Table 2: Synthesis Yields for Key Steps (Example from Patent Literature)
| Reaction Step | Starting Materials | Product | Yield (%) | Reference |
| Mannich Reaction & Coupling | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, paraformaldehyde, piperidine, 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole | Intermediate A | 92.6 | |
| Oxidation | 3-({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfanyl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole | Pyroxasulfone | 95.5 |
Experimental Protocols
Detailed experimental protocols are essential for the replication and further development of scientific findings. Below are representative protocols for the synthesis and biological evaluation of Pyroxasulfone, based on information from published literature.
Representative Synthesis of a Key Pyroxasulfone Intermediate (Intermediate A)
This protocol is adapted from patent literature describing a Mannich reaction followed by coupling.
Materials:
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1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (16.6 g)
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Paraformaldehyde (3 g)
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Piperidine (8.5 g)
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37% Hydrochloric acid aqueous solution (10 g)
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Ethanol (B145695) (40 mL)
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5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole (21.6 g)
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Water (20 mL)
Procedure:
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To a reaction vessel containing 40 mL of ethanol at room temperature, add 16.6 g of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 3 g of paraformaldehyde, 8.5 g of piperidine, and 10 g of 37% hydrochloric acid aqueous solution sequentially.
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Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the consumption of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol by HPLC.
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Once the starting material is consumed, add 21.6 g of 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole to the reaction mixture.
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Continue the reaction at 80°C for another 4 hours. Monitor the reaction progress by HPLC until the 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole is consumed.
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After the reaction is complete, evaporate the ethanol under reduced pressure.
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Add 20 mL of water to the residue to form a slurry and stir for 2 hours.
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Collect the white solid precipitate by suction filtration.
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Dry the solid to obtain Intermediate A (yield: 28.8 g, 92.6%). The purity can be confirmed by HPLC.
Greenhouse Herbicidal Activity Assay
This protocol provides a general framework for evaluating the pre-emergence herbicidal activity of Pyroxasulfone in a greenhouse setting.
Materials:
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Pots filled with a suitable soil mix (e.g., sandy loam)
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Seeds of target weed species (e.g., Echinochloa crus-galli, Setaria viridis, Chenopodium album, Abutilon theophrasti)
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Seeds of crop species for selectivity testing (e.g., corn, soybean)
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Pyroxasulfone formulated for application
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Spray chamber or appropriate application equipment
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Greenhouse with controlled environmental conditions
Procedure:
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Fill pots with the soil mix and sow the seeds of the weed and crop species at an appropriate depth.
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Prepare a series of dilutions of the Pyroxasulfone formulation to achieve the desired application rates (e.g., 16 g a.i./ha, 63 g a.i./ha).
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Apply the Pyroxasulfone solutions to the soil surface of the pots using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.
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Transfer the pots to a greenhouse with controlled temperature, humidity, and light conditions.
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Water the pots as needed to maintain adequate soil moisture for germination and growth.
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Visually assess the herbicidal efficacy and crop injury at regular intervals (e.g., 21 days after application) by comparing the treated plants to the untreated controls. Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete kill).
Conclusion
The discovery and development of Pyroxasulfone exemplify a successful, rational approach to herbicide design, building upon existing chemical scaffolds to create a more effective and stable product. Its specific mode of action, the inhibition of VLCFAE, makes it a valuable tool for managing a broad spectrum of weeds, including some that are resistant to other herbicide classes. The various synthetic routes developed for Pyroxasulfone demonstrate the ongoing innovation in agrochemical manufacturing, aiming for higher efficiency and improved environmental profiles. This technical guide provides a comprehensive overview of the core scientific principles behind Pyroxasulfone, offering valuable insights for researchers and professionals in the agricultural sciences.
